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molecular formula C6H10Cl2N2O B3025040 2,3-Diaminophenol dihydrochloride CAS No. 193629-25-3

2,3-Diaminophenol dihydrochloride

Cat. No. B3025040
M. Wt: 197.06 g/mol
InChI Key: BADQZTVDULCXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255494B1

Procedure details

In a 250 ml single neck round bottom flask was added 2,3-diaminophenol (10 g, 80.55 mmol) to ethanol (100 ml). This mixture was heated to 50° C. to achieve dissolution. The resulting solution is cooled to −5 to 0° C. and an excess of anhydrous hydrogen chloride gas was added to form a viscous slurry. The resulting mixture was stirred for two hours at ˜0° C., then filtered, and rinsed with chilled methanol (30 ml). The solvents were removed in vacuo and the residue was dried overnight.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].[ClH:10]>C(O)C>[ClH:10].[ClH:10].[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for two hours at ˜0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled to −5 to 0° C.
CUSTOM
Type
CUSTOM
Details
to form a viscous slurry
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with chilled methanol (30 ml)
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.Cl.NC1=C(C=CC=C1N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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